molecular formula C10H12O3S B13879417 2-(2-Methylsulfanylethoxy)benzoic acid

2-(2-Methylsulfanylethoxy)benzoic acid

Cat. No.: B13879417
M. Wt: 212.27 g/mol
InChI Key: OAAYBUQEBBHLGB-UHFFFAOYSA-N
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Description

2-(2-Methylsulfanylethoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-(2-methylsulfanylethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylsulfanylethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzoic acid with 2-(methylsulfanyl)ethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with the use of a dehydrating agent to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylsulfanylethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

2-(2-Methylsulfanylethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylsulfanylethoxy)benzoic acid involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved could include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylsulfanylethoxy)benzoic acid is unique due to the presence of both a methylsulfanyl and an ethoxy group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(2-methylsulfanylethoxy)benzoic acid

InChI

InChI=1S/C10H12O3S/c1-14-7-6-13-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

OAAYBUQEBBHLGB-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1=CC=CC=C1C(=O)O

Origin of Product

United States

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